molecular formula C9H7N5O2S B13350184 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine

3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine

Cat. No.: B13350184
M. Wt: 249.25 g/mol
InChI Key: VGGCFMIMTIVTKS-UHFFFAOYSA-N
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Description

3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is a heterocyclic compound that features a tetrazine ring substituted with a methylthio group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of strong acids like sulfuric acid and nitric acid, and the process is carried out at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amine group.

    Substitution: The methylthio group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products.

Scientific Research Applications

3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide
  • 1-(2-Methoxy-3-nitrophenyl)-3-(4-(methylthio)phenyl)urea
  • N-(4-Methyl-3-nitrophenyl)-N’-phenylthiourea

Uniqueness

3-(Methylthio)-6-(3-nitrophenyl)-1,2,4,5-tetrazine is unique due to its specific substitution pattern on the tetrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H7N5O2S

Molecular Weight

249.25 g/mol

IUPAC Name

3-methylsulfanyl-6-(3-nitrophenyl)-1,2,4,5-tetrazine

InChI

InChI=1S/C9H7N5O2S/c1-17-9-12-10-8(11-13-9)6-3-2-4-7(5-6)14(15)16/h2-5H,1H3

InChI Key

VGGCFMIMTIVTKS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(N=N1)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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